2-Fluoro-5-(piperidin-4-yl)benzamide
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Overview
Description
2-Fluoro-5-(piperidin-4-yl)benzamide is a compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom at the second position and a piperidin-4-yl group at the fifth position of the benzamide ring. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzoic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Fluoro-5-(piperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity by forming strong hydrogen bonds and electrostatic interactions with the target. The piperidin-4-yl group contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(piperidin-4-yl)pyridine
- 2-Fluoro-5-(piperidin-4-yl)phenol
- 2-Fluoro-5-(piperidin-4-yl)aniline
Uniqueness
2-Fluoro-5-(piperidin-4-yl)benzamide stands out due to its unique combination of a fluorine atom and a piperidin-4-yl group, which imparts distinct physicochemical properties. This combination enhances its potential as a therapeutic agent and a valuable tool in scientific research .
Properties
Molecular Formula |
C12H15FN2O |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C12H15FN2O/c13-11-2-1-9(7-10(11)12(14)16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H2,14,16) |
InChI Key |
QFJNJHCPPZNSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
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